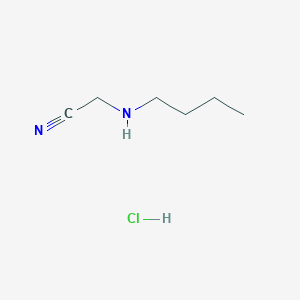

n-Butylaminoacetonitrile hydrochloride

Description

n-Butylaminoacetonitrile hydrochloride is the hydrochloride salt form of n-butylaminoacetonitrile. While detailed research focusing exclusively on the hydrochloride salt is specific, its primary role in a research context is to provide a more stable, solid, and easily handleable form of the parent compound, n-butylaminoacetonitrile. The parent compound belongs to the alpha-aminonitrile class of molecules. chemicalbook.combldpharm.com Such compounds may be utilized in the synthesis of derivative molecules like amides, carbamates, and sulfonamides. chemicalbook.com The study and application of compounds like this compound are rooted in the broader fields of organic synthesis and medicinal chemistry, where the alpha-aminonitrile structural motif is of considerable interest.

Table 1: Physicochemical Properties

| Property | n-Butylaminoacetonitrile | This compound |

|---|---|---|

| CAS Number | 3010-04-6 | 858254-45-2 bldpharm.com |

| Molecular Formula | C₆H₁₂N₂ bldpharm.com | C₆H₁₃ClN₂ |

| Molecular Weight | 112.17 g/mol bldpharm.com | 148.63 g/mol |

| Boiling Point | 85 °C at 9 mm Hg chemicalbook.com | Not applicable (Solid) |

| Density | 0.891 g/mL at 25 °C chemicalbook.com | Not available |

| Refractive Index | n20/D 1.434 chemicalbook.com | Not applicable |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H13ClN2 |

|---|---|

Molecular Weight |

148.63 g/mol |

IUPAC Name |

2-(butylamino)acetonitrile;hydrochloride |

InChI |

InChI=1S/C6H12N2.ClH/c1-2-3-5-8-6-4-7;/h8H,2-3,5-6H2,1H3;1H |

InChI Key |

HGEDROGSUPNDCL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNCC#N.Cl |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for N Butylaminoacetonitrile Hydrochloride

Direct Synthesis Approaches to n-Butylaminoacetonitrile Hydrochloride

Direct synthesis methods involve the construction of the n-Butylaminoacetonitrile backbone in a single key step from basic starting materials. These approaches are often favored for their atom economy and straightforward execution.

Condensation Reactions Utilizing n-Butylamine and Haloacetonitriles

A primary and straightforward method for synthesizing n-Butylaminoacetonitrile is the nucleophilic substitution reaction between n-butylamine and a haloacetonitrile, such as chloroacetonitrile (B46850) or bromoacetonitrile. In this reaction, the lone pair of electrons on the nitrogen atom of n-butylamine attacks the electrophilic carbon atom bearing the halogen, displacing the halide ion and forming a new carbon-nitrogen bond.

The reaction typically proceeds by mixing the reactants, often in the presence of a base to neutralize the hydrogen halide formed as a byproduct. The resulting n-Butylaminoacetonitrile free base is then treated with hydrochloric acid (HCl) in a suitable solvent, like isopropanol (B130326) or ether, to precipitate the desired hydrochloride salt. Over-alkylation, leading to the formation of di-n-butylaminoacetonitrile, can be a competing side reaction. Reaction conditions, such as temperature, solvent, and the molar ratio of reactants, are optimized to favor mono-alkylation.

Table 1: Representative Conditions for Condensation of Amines and Haloacetonitriles

| Reactant A | Reactant B | Solvent | Base | Typical Temperature | Product |

| n-Butylamine | Chloroacetonitrile | Acetonitrile (B52724) | K₂CO₃ | Room Temp. to 50°C | n-Butylaminoacetonitrile |

| n-Butylamine | Bromoacetonitrile | Ethanol | NaHCO₃ | Room Temp. | n-Butylaminoacetonitrile |

This table represents typical conditions for the N-alkylation of amines with haloacetonitriles and is illustrative for the synthesis of n-Butylaminoacetonitrile.

Mannich-type Reactions and Related Multicomponent Condensations

Mannich-type reactions, and more specifically the Strecker synthesis of α-amino nitriles, provide a powerful multicomponent approach. wikipedia.orgacs.org The classical Strecker reaction involves the condensation of an aldehyde, an amine, and a cyanide source. acs.org To synthesize n-Butylaminoacetonitrile, the reactants would be formaldehyde, n-butylamine, and a cyanide source like hydrogen cyanide (HCN), trimethylsilyl (B98337) cyanide (TMSCN), or an alkali metal cyanide (e.g., KCN). acs.orgorganic-chemistry.org

The reaction mechanism begins with the formation of an iminium ion from the reaction of n-butylamine with formaldehyde. wikipedia.org This electrophilic iminium ion is then attacked by the cyanide nucleophile to yield the target α-aminonitrile. wikipedia.org This one-pot synthesis is highly efficient. organic-chemistry.org The reaction is often catalyzed by acid or, in some variations, by a Lewis acid when using TMSCN. organic-chemistry.org Once the n-Butylaminoacetonitrile base is formed and isolated, it is converted to its hydrochloride salt.

Indirect Synthetic Routes via Precursor Transformations

Indirect routes involve the synthesis of a precursor molecule which is then chemically converted into n-Butylaminoacetonitrile. These methods can offer alternative pathways when direct routes are problematic or when specific precursors are readily available.

Reductive Amination Pathways for Aminonitriles

Reductive amination is a versatile method for forming amines from carbonyl compounds. acsgcipr.orgwikipedia.org In the context of synthesizing n-Butylaminoacetonitrile, this pathway would start with glycolonitrile (B6354644) (hydroxyacetonitrile). Glycolonitrile, which can be considered a hydrated form of formyl cyanide, reacts with n-butylamine to form an intermediate imine (or iminium ion).

This imine is then reduced in situ to form n-Butylaminoacetonitrile. masterorganicchemistry.com A key advantage of this method is the use of mild reducing agents that are selective for the imine double bond over the nitrile group. youtube.com Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are effective under weakly acidic conditions that favor imine formation. masterorganicchemistry.com Catalytic hydrogenation over a metal catalyst like palladium or nickel is another viable reduction method. acsgcipr.org The final product is then converted to the hydrochloride salt.

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Solvent(s) | Key Features |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | Effective at mildly acidic pH; selective for imines over carbonyls. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane, THF | Milder, non-toxic alternative to NaBH₃CN; does not require strict pH control. masterorganicchemistry.com |

| H₂ / Palladium on Carbon (Pd/C) | Ethanol, Methanol | "Green" catalytic method; requires hydrogen gas source and pressure equipment. acsgcipr.orgwikipedia.org |

Transformations Involving Related Aminoacetonitrile (B1212223) Derivatives (e.g., Di-n-butylaminoacetonitrile)

In some synthetic schemes, di-n-butylaminoacetonitrile might be formed as a byproduct of the direct condensation reaction (see 2.1.1) or synthesized intentionally. It is theoretically possible to convert this tertiary amine derivative to the secondary amine, n-Butylaminoacetonitrile.

Advanced Synthetic Techniques for Aminonitrile Production

Modern synthetic chemistry offers advanced techniques that can improve the efficiency, safety, and environmental footprint of aminonitrile production.

Phase-Transfer Catalysis (PTC) is particularly relevant for the condensation reaction described in section 2.1.1. acsgcipr.org This technique is useful when the amine and the haloacetonitrile are in different phases (e.g., an aqueous and an organic phase). ijirset.com A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the nucleophile (or another reactant) across the phase boundary, accelerating the reaction. ijirset.comyoutube.com This can lead to faster reaction times, milder conditions, and reduced need for anhydrous or hazardous solvents. acsgcipr.orgijirset.com

Flow chemistry is another advanced technique where reactants are pumped through a reactor in a continuous stream. This method offers superior control over reaction parameters like temperature and mixing, enhances safety by minimizing the volume of reactive intermediates at any given time, and can facilitate easier scale-up. The synthesis of n-Butylaminoacetonitrile via either direct condensation or a Strecker-type reaction could be adapted to a continuous flow process, potentially leading to higher yields and purity.

| Feature | Linear Synthesis | Convergent Synthesis |

|---|---|---|

| Strategy | Sequential, step-by-step modification from a single starting point. | Independent synthesis of fragments followed by late-stage coupling. uniurb.it |

| Overall Yield | Decreases exponentially with the number of steps. | Generally higher as long reaction sequences are avoided. |

| Efficiency | Can be inefficient for long sequences due to cumulative yield loss. | More efficient for complex molecules. |

| Example Application | Classic Strecker reaction for aminonitriles. mdpi.com | Synthesis of complex natural products, dendrimers, and proteins. |

Stereoselective and Asymmetric Synthesis Approaches

The control of stereochemistry is a paramount challenge in modern organic synthesis, particularly when producing compounds for pharmacological use where a specific stereoisomer is often responsible for the desired activity. For α-aminonitriles like n-butylaminoacetonitrile, achieving stereoselectivity means controlling the spatial arrangement of the substituents around the newly formed stereocenter.

Asymmetric synthesis aims to produce a chiral molecule with a preference for one enantiomer or diastereomer over others. This is often accomplished through several key strategies:

Chiral Catalysts: The use of chiral metal complexes or organocatalysts can create a chiral environment around the reactants, influencing the direction of bond formation. bohrium.comacs.org This is a highly efficient method for generating enantiomerically enriched α-aminonitriles from achiral starting materials.

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. For instance, chiral oxazolidinones have been used to control the stereoselective formation of N-acyliminium ions, which are key intermediates in the synthesis of β-amino acids. nih.gov

Substrate Control: If one of the starting materials already contains a stereocenter, it can influence the stereochemistry of the newly formed center.

Developing effective chiral organocatalysts is a crucial area of research for both Strecker-type reactions and oxidative cross-coupling reactions to produce chiral aminonitrile products for practical applications. bohrium.com

Development of Catalytic Methodologies in Aminonitrile Synthesis

Catalysis is at the heart of modern, efficient synthesis of α-aminonitriles. Catalysts accelerate reaction rates, often under milder conditions, and can provide control over selectivity. The Strecker reaction and related aminonitrile syntheses have been the subject of intense catalytic development. mdpi.comacs.org

Transition Metal Catalysis: A wide array of transition metals, including iron (Fe), copper (Cu), rhodium (Rh), gold (Au), and ruthenium (Ru), have been successfully employed to catalyze the synthesis of α-aminonitriles. acs.orgbohrium.com These metals are often used in reactions involving the oxidative cyanation of secondary or tertiary amines, where a C-H bond is functionalized directly. bohrium.com

Organocatalysis: As an alternative to metal-based systems, organocatalysis has emerged as a powerful and environmentally benign strategy. bohrium.com Organocatalysts are small organic molecules that can facilitate reactions without a metal center. For aminonitrile synthesis, catalysts like thiourea (B124793) have been used in the oxidative cyanation of various substrates. bohrium.com These methods are part of a growing trend towards more sustainable chemical processes.

Heterogeneous Catalysis: To simplify product purification and catalyst recovery, solid-phase heterogeneous catalysts have been developed. Metal-Organic Frameworks (MOFs), which are porous crystalline materials, have shown great promise. acs.org For example, a chromium-based MOF (Cr-MIL-101-SO₃H) has been demonstrated as an efficient heterogeneous catalyst for the Strecker synthesis under solvent-free conditions, where the material's Lewis and Brønsted acidic sites work in concert to activate the substrates. acs.org

A recent innovation involves the use of simple ammonium salts as catalysts, which promotes the synthesis of aminonitriles from aminoacetonitrile. This approach is notable for avoiding the use of highly toxic cyanation reagents, marking a significant step towards greener and more practical synthesis protocols. nih.govacs.org

| Catalyst Type | Examples | Typical Reaction | Key Advantages |

|---|---|---|---|

| Transition Metals | Complexes of Fe, Cu, Rh, Ru, Au, Pt acs.orgbohrium.com | Oxidative C-H bond cyanation, Strecker Reaction | High activity and turnover numbers. |

| Organocatalysts | Thiourea, Acetic Acid (with O₂) bohrium.com | Strecker-type reactions, Oxidative Coupling bohrium.com | Environmentally benign, metal-free. bohrium.com |

| Heterogeneous Catalysts | Metal-Organic Frameworks (e.g., Cr-MIL-101-SO₃H) acs.org | Strecker Synthesis acs.org | Easy separation and recyclability, solvent-free potential. acs.org |

| Ammonium Salts | Various off-the-shelf ammonium salts nih.govacs.org | Reactions of aminoacetonitrile nih.gov | Avoids toxic cyanation reagents, air and moisture tolerant. nih.govacs.org |

Flow Chemistry Applications in Aminonitrile Synthesis

Flow chemistry, or continuous flow processing, represents a paradigm shift from traditional batch production. In a flow system, reactants are continuously pumped through a network of tubes and reactors where the chemical transformation occurs. amt.uk This technology offers substantial advantages in terms of reaction control, scalability, and safety, making it highly attractive for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. numberanalytics.comnih.gov

Key benefits of applying flow chemistry to aminonitrile synthesis include:

Enhanced Safety: The small internal volume of flow reactors minimizes the quantity of hazardous materials, such as toxic cyanide reagents or unstable intermediates, present at any given moment. numberanalytics.comnih.gov This significantly reduces the risks associated with highly exothermic or potentially explosive reactions.

Precise Reaction Control: Flow reactors allow for superior control over parameters like temperature, pressure, and residence time. numberanalytics.com Efficient heat and mass transfer ensures uniform reaction conditions, leading to cleaner products with fewer byproducts. amt.uk

Scalability: Scaling up a process in flow chemistry is typically achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than redesigning large-scale batch reactors. numberanalytics.com

Process Integration: Multiple reaction steps can be "telescoped" into a single, continuous stream, eliminating the need for isolation and purification of intermediates at each stage. amt.uknih.gov

While specific literature detailing the flow synthesis of this compound is not prominent, the principles are directly applicable. Reactions like hydrogenations, nitrations, and other catalyzed processes common in pharmaceutical synthesis have been successfully translated to flow systems. amt.uk The synthesis of aminonitriles, which can involve hazardous reagents and require precise control, is an ideal candidate for the advantages offered by continuous flow technology. numberanalytics.comnih.gov

Mechanistic Investigations of N Butylaminoacetonitrile Hydrochloride Reactions

Elucidation of Reaction Pathways Involving n-Butylaminoacetonitrile Derivatives

The reactivity of aminonitriles is characterized by the interplay between the nucleophilic amine and the electrophilic nitrile carbon, as well as the acidity of the α-proton. Deprotonation at the α-carbon generates a potent nucleophile that can participate in a variety of carbon-carbon bond-forming reactions.

Aldolization Reaction Mechanisms of Lithiated N-Benzyl-N-tert-Butylaminoacetonitrile

While specific studies on the aldolization of lithiated N-benzyl-N-tert-butylaminoacetonitrile are not extensively documented, the mechanism can be inferred from extensive research on related lithiated nitriles and other carbonyl-like compounds. nih.govwiley-vch.deharvard.edu The reaction begins with the deprotonation of the α-carbon of the aminonitrile by a strong lithium base, such as lithium diisopropylamide (LDA), to form a lithium aza-enolate or, more accurately, a lithium keteniminate intermediate. This intermediate is a powerful nucleophile. masterorganicchemistry.com

The subsequent step is the nucleophilic addition of this lithium keteniminate to the carbonyl group of an aldehyde or ketone. libretexts.orglumenlearning.com The stereochemical outcome of this addition is often explained by the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state. harvard.edu In this model, the lithium cation coordinates to both the oxygen of the carbonyl electrophile and the nitrogen of the keteniminate, organizing the transition state. The substituents on both the electrophile and the nucleophile tend to occupy equatorial positions to minimize steric hindrance, which dictates the stereochemistry of the resulting β-hydroxy aminonitrile product. harvard.edu For instance, (Z)-enolates generally lead to syn-aldol adducts, while (E)-enolates yield anti-aldol adducts. harvard.edu The geometry of the lithium keteniminate is therefore a critical factor in controlling the diastereoselectivity of the reaction.

Nucleophilic Addition and Substitution Mechanisms in Aminonitrile Chemistry

The classic example of nucleophilic addition in aminonitrile chemistry is the Strecker synthesis, a method for producing amino acids. wikipedia.orgchemistrylearner.commasterorganicchemistry.com This reaction involves three components: an aldehyde (or ketone), ammonia (B1221849) (or an amine), and a cyanide source. numberanalytics.commasterorganicchemistry.com

The mechanism proceeds in two main stages: masterorganicchemistry.commasterorganicchemistry.com

Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde. This is followed by dehydration to form an imine (a compound with a C=N double bond). In the presence of acid, the imine can be protonated to form a more electrophilic iminium ion. masterorganicchemistry.comrsc.org

The resulting α-aminonitrile can then be hydrolyzed under acidic or basic conditions. wikipedia.orgyoutube.com In acidic hydrolysis, the nitrile nitrogen is protonated, making the carbon more susceptible to attack by water. Subsequent tautomerization and loss of ammonia yield the final carboxylic acid, completing the synthesis of the amino acid. masterorganicchemistry.com

A plausible mechanism for the formation of an α-aminonitrile via the Strecker reaction is detailed below:

| Step | Description | Intermediate Formed |

| 1 | Protonation of the aldehyde carbonyl oxygen to increase its electrophilicity. | Protonated aldehyde |

| 2 | Nucleophilic attack by ammonia on the carbonyl carbon. | Tetrahedral intermediate |

| 3 | Proton transfer from nitrogen to oxygen. | Amino alcohol |

| 4 | Protonation of the hydroxyl group to form a good leaving group (H₂O). | Protonated amino alcohol |

| 5 | Elimination of water to form an iminium ion. | Iminium ion |

| 6 | Nucleophilic attack by cyanide on the iminium carbon. | α-Aminonitrile |

This table illustrates the generally accepted pathway for the formation of an α-aminonitrile in the Strecker synthesis. masterorganicchemistry.commasterorganicchemistry.com

Characterization of Key Intermediates in Aminonitrile Transformations

Understanding reaction mechanisms requires the direct observation and characterization of intermediates, including stable adducts and transient species.

Structural Determination of Organolithium Adducts and Their Reactivity

Organolithium compounds, including lithiated aminonitriles, are known to exist as aggregates (e.g., dimers, tetramers, or higher-order oligomers) in solution. researchgate.net The degree of aggregation, which is influenced by the solvent, temperature, and the steric bulk of the organic substituents, has a profound effect on the reagent's reactivity. researchgate.net Generally, smaller aggregates are considered to be more reactive.

The structures of these organolithium adducts are primarily determined using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. scielo.brnih.gov

NMR Spectroscopy: ¹H, ¹³C, and especially ⁶Li NMR are powerful tools for studying these structures in solution. scielo.brnih.govresearchgate.net ⁶Li-¹³C spin-spin coupling can provide direct information about the number of lithium atoms bonded to a specific carbon center, thus revealing the aggregation state. researchgate.net Advanced techniques like Rapid Injection NMR (RINMR) allow for the study of the reactivity of individual aggregates by mixing reactants at very low temperatures and observing the reaction in real-time inside the NMR spectrometer. researchgate.net

Infrared (IR) Spectroscopy: In conjunction with computational methods, IR spectroscopy can be used to probe the structures of lithiated aminonitriles in solution. researchgate.net Theoretical calculations help to interpret the experimental IR spectra, allowing for the assignment of vibrational modes to specific structural features of the aggregates. researchgate.net

Computational studies on lithiated intermediates derived from nitriles have shown that the lithium atom's preferred coordination site can influence the stereochemical outcome of subsequent reactions. nih.gov For example, in certain bicyclic systems, the lithium is found to reside preferentially on the sterically concave face, directing the approach of electrophiles. nih.gov

Spectroscopic and Computational Probes of Transient Species

Many chemical reactions proceed through highly reactive, short-lived intermediates that cannot be isolated. Transient absorption spectroscopy is a key technique for studying these species. youtube.com This pump-probe method involves using a short laser pulse (the pump) to initiate a reaction and a second light pulse (the probe) to record the absorption spectrum at a specific time delay after initiation. youtube.com By varying the delay time from femtoseconds to nanoseconds or longer, the formation and decay of transient species can be monitored. mdpi.commasterorganicchemistry.com

The resulting transient absorption spectra can be complex and often contain overlapping signals from multiple species. masterorganicchemistry.com Quantum chemical calculations, such as time-dependent density functional theory (TD-DFT), are indispensable for assigning these spectral features to specific transient intermediates. masterorganicchemistry.com These computational methods can predict the electronic absorption spectra of proposed intermediates, allowing for a direct comparison with experimental data and aiding in the elucidation of complex reaction pathways. masterorganicchemistry.com

Kinetic and Thermodynamic Studies of Aminonitrile Reactivity

Kinetic and thermodynamic studies provide quantitative data on reaction rates and equilibria, offering deeper insight into the factors that control reactivity. For aminonitriles, a key reaction that has been studied kinetically is hydrolysis.

A study on the base-catalyzed hydrolysis of ω-aminonitriles (structurally related to derivatives of n-butylaminoacetonitrile) provided valuable kinetic data. acs.org The hydrolysis was found to follow pseudo-first-order kinetics, with the rate being dependent on the concentration of the base (NaOH) and temperature. The Arrhenius activation energy, a measure of the energy barrier for the reaction, was also determined. acs.org

Table 1: Kinetic Data for the Hydrolysis of Aminonitriles

| Compound | Solvent | Temperature (K) | NaOH Conc. (M) | Pseudo-first-order rate constant (k, min⁻¹) | Activation Energy (Ea, kcal/mol) |

|---|---|---|---|---|---|

| Aminocapronitrile | Water | 363 | 2.0 | ~0.02 | 19.8 |

| Aminocapronitrile | Water | 363 | 3.0 | ~0.03 | 19.8 |

| Aminocapronitrile | Water | 363 | 4.0 | ~0.04 | 19.8 |

| Aminononanenitrile | Methanol/Water | 361 | 2.0 | ~0.015 | 22.3 |

| Aminononanenitrile | Methanol/Water | 361 | 3.0 | ~0.025 | 22.3 |

Data adapted from a kinetic study on the hydrolysis of aminonitriles, illustrating the dependence of the reaction rate on substrate, base concentration, and temperature. The activation energy was found to increase with the chain length of the aminonitrile. acs.org

Thermodynamic considerations are also crucial. The formation of aminonitriles via the Strecker reaction is an equilibrium process. nih.gov While the hydrolysis of nitriles to amino acids is thermodynamically favorable (exothermic), it is a kinetically slow process, which allows aminonitriles to be isolated or to react with other nucleophiles. nih.gov Studies on the influence of pH have shown that the formation of intermediates in aminonitrile reactions can be significantly affected by the acidity or basicity of the medium. For example, in reactions with thiols, ring formation is faster under basic conditions where the more nucleophilic thiolate is present, while the subsequent hydrolysis step is often faster under acidic conditions. nih.gov

Rate Constant Determinations for Aminonitrile-Involved Reactions

A study on the base-catalyzed hydrolysis of aminocapronitrile (a six-carbon aminonitrile) and aminononanenitrile (a nine-carbon aminonitrile) demonstrated that the reactions follow pseudo-first-order kinetics. acs.org The pseudo-first-order rate constant (k_obs) can be determined by monitoring the concentration of the aminonitrile over time.

The table below presents representative data on the pseudo-first-order rate constants for the hydrolysis of aminocapronitrile in an aqueous solution at various temperatures and sodium hydroxide (B78521) concentrations. This data illustrates how reaction conditions can influence the rate of hydrolysis for a related aminonitrile.

Interactive Data Table: Pseudo-first-order Rate Constants (k_obs) for the Hydrolysis of Aminocapronitrile in Water acs.org

| Temperature (K) | NaOH Concentration (M) | k_obs (min⁻¹) |

| 333 | 1.0 | 0.002 |

| 333 | 2.0 | 0.004 |

| 333 | 3.0 | 0.006 |

| 333 | 4.0 | 0.008 |

| 343 | 1.0 | 0.005 |

| 343 | 2.0 | 0.010 |

| 343 | 3.0 | 0.015 |

| 343 | 4.0 | 0.020 |

| 357 | 1.0 | 0.012 |

| 357 | 2.0 | 0.024 |

| 357 | 3.0 | 0.036 |

| 357 | 4.0 | 0.048 |

This data demonstrates a clear dependence of the hydrolysis rate on both temperature and the concentration of the base catalyst. As temperature increases, the rate constant increases, which is consistent with the Arrhenius equation. Similarly, an increase in the concentration of sodium hydroxide leads to a proportional increase in the observed rate constant, indicating that the reaction is first-order with respect to the hydroxide ion concentration.

Investigations into Structural and Substituent Effects on Reactivity

The structure of a molecule, particularly the nature of its substituents, plays a significant role in its chemical reactivity. ucsb.edu In the case of n-butylaminoacetonitrile hydrochloride, the n-butyl group is a key substituent that influences the compound's electronic and steric properties.

Electronic Effects:

The n-butyl group is an alkyl group, which is generally considered to be electron-donating through an inductive effect (+I). libretexts.orglibretexts.org This effect involves the pushing of electron density through the sigma bonds towards the more electronegative nitrogen atom and the nitrile carbon. This electron-donating nature of the n-butyl group can influence the reactivity of both the amino and the nitrile functionalities.

In the context of the Strecker synthesis, the formation of the aminonitrile involves the nucleophilic attack of a cyanide ion on an iminium ion. wikipedia.org An electron-releasing group on the nitrogen atom can increase the rate of this reaction. rsc.org By donating electron density, the n-butyl group can stabilize the positive charge on the iminium ion intermediate, although to a lesser extent than more strongly electron-donating groups.

Conversely, during the hydrolysis of the nitrile group, the electron-donating nature of the n-butyl group can have a deactivating effect. The hydrolysis of nitriles is initiated by the nucleophilic attack of a water molecule or a hydroxide ion on the electrophilic carbon atom of the nitrile group. wikipedia.org The +I effect of the n-butyl group increases the electron density at the nitrile carbon, making it less electrophilic and thus less susceptible to nucleophilic attack. This would suggest that, all other factors being equal, the rate of hydrolysis of n-butylaminoacetonitrile might be slightly slower than that of aminoacetonitrile (B1212223) itself.

Steric Effects:

Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede a chemical reaction. libretexts.org The n-butyl group, being larger than a hydrogen atom or a smaller alkyl group like methyl, can introduce steric hindrance around the reactive centers of the molecule.

During reactions such as hydrolysis, the approach of a nucleophile to the nitrile carbon could be sterically hindered by the bulky n-butyl group. This steric hindrance can raise the activation energy of the reaction and consequently decrease the reaction rate. The extent of this steric effect would depend on the specific reaction and the nature of the attacking species. For instance, a bulkier nucleophile would experience greater steric hindrance.

Advanced Spectroscopic Characterization of N Butylaminoacetonitrile Hydrochloride and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the molecular structure of n-Butylaminoacetonitrile hydrochloride in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a complete picture of the molecular framework can be assembled.

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide foundational information about the chemical environment of hydrogen and carbon atoms, respectively. In this compound, the protonation of the amino group leads to distinct chemical shifts compared to its free base form, particularly for the protons adjacent to the nitrogen atom.

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the different proton environments in the n-butyl group and the methylene (B1212753) group adjacent to the nitrile. The ammonium (B1175870) proton (-NH₂⁺-) would likely appear as a broad singlet, with its chemical shift being solvent-dependent.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon of the nitrile group (C≡N) will have a characteristic chemical shift in the 115-125 ppm range, while the carbons of the n-butyl chain and the methylene group will appear in the aliphatic region.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing connectivity between atoms. youtube.comepfl.ch

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent protons within the n-butyl chain (e.g., between -CH₂-CH₂- and -CH₂-CH₃ protons), confirming the structure of the alkyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. epfl.chsdsu.edu It is invaluable for assigning carbon resonances based on their known proton assignments. For instance, the proton signal for the methylene group next to the nitrile will correlate with its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). epfl.chsdsu.edu This is particularly useful for identifying quaternary carbons (like the nitrile carbon) and for piecing together different molecular fragments. For example, correlations would be expected between the protons on the methylene group adjacent to the amino nitrogen and the nitrile carbon.

The combination of these multi-dimensional NMR techniques allows for the complete and unambiguous assignment of all ¹H and ¹³C signals, confirming the molecular structure of this compound. conicet.gov.arnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical chemical shifts for similar functional groups. Actual values may vary based on solvent and experimental conditions.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| CH₃-CH₂-CH₂-CH₂-NH₂⁺-CH₂-CN | ~0.9 (t) | ~13.5 | C2' |

| CH₃-CH₂-CH₂-CH₂-NH₂⁺-CH₂-CN | ~1.4 (sextet) | ~19.5 | C1', C3' |

| CH₃-CH₂-CH₂-CH₂-NH₂⁺-CH₂-CN | ~1.6 (quintet) | ~29.0 | C2', C4' |

| CH₃-CH₂-CH₂-CH₂-NH₂⁺-CH₂-CN | ~3.0 (t) | ~48.0 | C3', Cα |

| CH₃-CH₂-CH₂-CH₂-NH₂⁺-CH₂-CN | ~4.2 (s) | ~35.0 | C4', CN |

| CH₃-CH₂-CH₂-CH₂-NH₂⁺-CH₂-CN | - | ~117.0 | Hα |

| CH₃-CH₂-CH₂-CH₂-NH₂⁺-CH₂-CN | ~8.5 (broad s) | - | H4', Hα |

While ¹H and ¹³C NMR are standard, ¹⁵N NMR spectroscopy offers direct insight into the electronic environment of the nitrogen atoms. Nitrogen has two NMR-active isotopes, ¹⁴N and ¹⁵N, but ¹⁵N is generally preferred for high-resolution studies despite its very low natural abundance (0.37%) because it is a spin-1/2 nucleus, which results in sharper lines compared to the quadrupolar ¹⁴N nucleus. huji.ac.il

For this compound, there are two distinct nitrogen environments: the butylamine (B146782) nitrogen and the nitrile nitrogen.

Sensitivity Enhancement: Due to the low natural abundance and sensitivity of ¹⁵N, studies often require long acquisition times or isotopic enrichment. huji.ac.il Synthesizing the compound with ¹⁵N-labeled precursors can dramatically enhance the signal-to-noise ratio. researchgate.net

Chemical Shift Analysis: The chemical shifts of the two nitrogens would be significantly different. The protonation of the amine nitrogen to form an ammonium salt causes a prominent deshielding (a downfield shift) compared to the free amine, a phenomenon well-documented in studies of other aliphatic amines. nih.gov The nitrile nitrogen's chemical shift is sensitive to solvent and electronic effects, making it a useful probe. Studies on other nitrile-containing molecules have shown that the ¹⁵N chemical shift can be correlated with factors like hydrogen bonding. nih.gov

Heteronuclear Correlation: Techniques like ¹H-¹⁵N HMBC can be used to correlate the nitrogen atoms with nearby protons, confirming their assignments and providing further structural proof. epfl.ch

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of a molecule. Each molecule has a unique vibrational spectrum that serves as a "fingerprint," allowing for its identification and the characterization of its functional groups.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The IR spectrum of this compound would be distinct from its free base, (n-Butylamino)acetonitrile.

Key expected vibrational modes include:

N-H Stretching: The most significant change upon forming the hydrochloride salt is the appearance of strong, broad absorptions in the 2400-3200 cm⁻¹ region, characteristic of the N⁺-H stretching vibrations of an ammonium group.

C-H Stretching: Aliphatic C-H stretching vibrations from the butyl and methylene groups are expected just below 3000 cm⁻¹.

C≡N Stretching: A sharp, medium-intensity absorption band for the nitrile group (C≡N) stretch is anticipated around 2240-2260 cm⁻¹. The position of this band can be sensitive to the electronic effects of adjacent substituents.

N-H Bending: The N⁺-H bending vibrations (scissoring) of the ammonium group typically appear in the 1500-1600 cm⁻¹ region.

C-H Bending: Bending vibrations for the CH₂ and CH₃ groups will be present in the 1350-1470 cm⁻¹ range.

The NIST WebBook provides an IR spectrum for the free base, (Butylamino)acetonitrile, which shows a sharp nitrile peak and primary amine N-H stretches around 3300-3400 cm⁻¹. nist.gov In the hydrochloride salt, these amine peaks would be replaced by the broader ammonium bands.

Table 2: Principal FTIR Peaks for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| 2400-3200 | N⁺-H stretching (ammonium salt) | Strong, Broad |

| 2850-2960 | C-H stretching (aliphatic) | Strong |

| 2240-2260 | C≡N stretching (nitrile) | Medium, Sharp |

| 1500-1600 | N⁺-H bending | Medium |

| 1350-1470 | C-H bending | Medium |

Raman spectroscopy is a complementary technique to FTIR. It involves scattering of monochromatic light from a laser, where shifts in the energy of the scattered photons correspond to the molecule's vibrational modes. While FTIR is based on absorption, Raman is based on scattering. A key rule of thumb is that symmetric, non-polar bonds often produce strong Raman signals, while polar bonds give strong IR signals.

For this compound:

The C≡N stretch is expected to be a strong and sharp band in the Raman spectrum.

The C-C backbone and symmetric C-H stretching vibrations would also be Raman active.

The formation of the hydrochloride salt can be confirmed, similar to how Raman is used to distinguish between cocaine free base and cocaine hydrochloride. azom.com

Surface-Enhanced Raman Spectroscopy (SERS) is a technique that can dramatically enhance the Raman signal (by factors of 10⁶ or more) by adsorbing the analyte onto a roughened metal surface (typically silver or gold). This would be particularly useful for analyzing trace amounts of this compound or for studying its properties at interfaces.

Both FTIR and Raman spectroscopy can be adapted for in-situ monitoring of chemical reactions. By using fiber-optic probes or specialized reaction cells, spectra can be collected directly from a reaction mixture as it evolves over time. This provides real-time kinetic and mechanistic data without the need for sampling.

For example, one could monitor the synthesis of this compound by observing:

The disappearance of reactant peaks (e.g., the C=O stretch of an aldehyde precursor or the N-H stretches of butylamine).

The appearance and growth of product peaks (e.g., the C≡N stretch at ~2250 cm⁻¹ and the characteristic N⁺-H bands).

This approach allows for precise determination of reaction endpoints, identification of transient intermediates, and optimization of reaction conditions.

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and for deducing its structure by analyzing the fragments produced upon ionization.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule, distinguishing it from other molecules with the same nominal mass. For this compound (C₆H₁₃ClN₂), the theoretical exact mass can be calculated by summing the exact masses of its constituent atoms (including the proton for the cationic form).

Table 1: Theoretical Exact Masses of n-Butylaminoacetonitrile and Related Ions

| Species | Formula | Monoisotopic Mass (Da) |

| n-Butylaminoacetonitrile | C₆H₁₂N₂ | 112.1055 |

| Protonated n-Butylaminoacetonitrile | [C₆H₁₃N₂]⁺ | 113.1133 |

This table presents theoretical values and would be confirmed experimentally using HRMS.

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a secondary mass spectrum of the fragments. nist.gov This process provides detailed structural information by revealing the molecule's fragmentation pathways.

For this compound, the protonated molecule would be the precursor ion in an MS/MS experiment. The fragmentation would likely be initiated at the most labile bonds. Based on the structure, common fragmentation patterns for similar amino nitrile compounds would be expected. The NIST WebBook provides an electron ionization (EI) mass spectrum for the free base, (Butylamino)acetonitrile, which can offer insights into its fragmentation, although the fragmentation in ESI-MS/MS of the hydrochloride salt might differ. nist.gov The spectrum shows a base peak at m/z 56, which could correspond to the [C₃H₆N]⁺ fragment resulting from alpha-cleavage adjacent to the nitrogen atom.

Table 2: Potential Fragment Ions in the MS/MS Spectrum of Protonated n-Butylaminoacetonitrile

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment m/z (Da) |

| 113.1133 | [C₄H₁₀N]⁺ | CH₂CN | 72.0813 |

| 113.1133 | [C₃H₆N]⁺ | C₃H₇N | 56.0500 |

| 113.1133 | [C₂H₅N₂]⁺ | C₄H₈ | 57.0453 |

This table is illustrative and based on general fragmentation principles of related compounds. Experimental MS/MS data is required for confirmation.

Advanced Hyphenated and Hybrid Spectroscopic Techniques

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of spectrometry, providing a powerful tool for analyzing complex mixtures and identifying individual components.

GC-MS is suitable for the analysis of volatile and thermally stable compounds. nih.gov Direct analysis of this compound by GC-MS may be challenging due to its salt form and potential for thermal degradation. However, analysis of the free base, n-Butylaminoacetonitrile, is feasible. The NIST WebBook entry for (Butylamino)acetonitrile includes mass spectrum data obtained by electron ionization, which is commonly used in GC-MS. nist.gov

LC-MS is a more suitable technique for the analysis of polar, non-volatile, and thermally labile compounds like hydrochloride salts. nih.govmdpi.com An LC-MS method would allow for the direct analysis of this compound in solution. The compound would be separated on a suitable liquid chromatography column and then detected by the mass spectrometer.

Table 3: Comparison of GC-MS and LC-MS for the Analysis of this compound

| Technique | Applicability to n-Butylaminoacetonitrile HCl | Sample Preparation | Expected Information |

| GC-MS | Challenging for the salt; suitable for the free base. | Derivatization or neutralization may be required. | Retention time, mass spectrum of the free base. |

| LC-MS | Highly suitable. | Dissolution in a suitable solvent. | Retention time, mass spectrum of the protonated molecule and its fragments. |

The combination of different spectroscopic techniques can provide a more complete characterization of a compound. Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational spectroscopy techniques. utoronto.caresearchgate.net FTIR is sensitive to polar functional groups, while Raman spectroscopy is more sensitive to non-polar bonds. The NIST WebBook provides an IR spectrum for (Butylamino)acetonitrile, showing characteristic absorptions. nist.gov A complementary Raman spectrum would provide additional structural information, particularly for the C-C and C-N backbone.

The synergistic use of FTIR and X-ray Fluorescence (XRF) spectroscopy could also be beneficial. While FTIR provides information about the organic functional groups, XRF is an elemental analysis technique that can be used to detect the presence of chlorine from the hydrochloride salt. xos.com This would confirm the salt form of the compound, which may be difficult to ascertain from FTIR alone. researchgate.net

Theoretical and Computational Chemistry Studies on N Butylaminoacetonitrile Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods, including Density Functional Theory (DFT) and ab initio techniques, provide a detailed picture of electron distribution, orbital energies, and molecular properties.

Density Functional Theory (DFT) has become a popular computational method due to its balance of accuracy and computational efficiency, making it well-suited for studying molecules of moderate size. scirp.org DFT calculations can provide valuable information about the electronic properties and reactivity of n-Butylaminoacetonitrile hydrochloride.

Key parameters derived from DFT, known as conceptual DFT descriptors, help in predicting the chemical behavior of a molecule. nih.govnih.govfrontiersin.org These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electronegativity, and chemical hardness. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. A small HOMO-LUMO gap generally suggests higher reactivity. frontiersin.org

For a molecule like this compound, DFT can be used to map the Molecular Electrostatic Potential (MESP), which reveals the regions of positive and negative electrostatic potential on the molecular surface. nih.gov This is crucial for identifying sites susceptible to nucleophilic or electrophilic attack. For instance, in related nitrile-containing compounds, the nitrile group often exhibits a region of positive potential around the carbon atom and a negative potential around the nitrogen atom, influencing its interaction with other molecules. nih.gov

Furthermore, DFT is instrumental in elucidating reaction mechanisms. For example, in the study of nitrile hydrolysis, a key reaction for nitriles, DFT calculations can model the transition states and intermediates involved. nih.govresearchgate.net This allows for the determination of activation energies and the most favorable reaction pathways. researchgate.net For this compound, DFT could be employed to study its hydrolysis to the corresponding amide, providing insights into the catalytic role of water or other species. acs.org

A representative table of DFT-calculated electronic properties for a related simple molecule, acetonitrile (B52724), is provided below to illustrate the type of data that can be generated.

| Property | Value |

| HOMO Energy | -8.2 eV |

| LUMO Energy | 1.1 eV |

| HOMO-LUMO Gap | 9.3 eV |

| Dipole Moment | 3.9 D |

This interactive table shows representative DFT-calculated electronic properties for acetonitrile, a structurally related nitrile.

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate energetic and spectroscopic data, albeit at a higher computational cost than DFT. nih.gov

For this compound, ab initio calculations can be used to obtain precise predictions of its vibrational frequencies. These calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands to specific molecular vibrations. acs.org For example, ab initio calculations on acetonitrile have been used to accurately predict the frequency of the C≡N stretching mode. acs.org In the case of this compound, these methods could help to understand how the butylamino group and the hydrochloride protonation affect the nitrile stretch frequency.

Ab initio methods are also the gold standard for calculating accurate thermochemical properties such as proton affinities. researchgate.net The proton affinity of the nitrogen atom in the amino group of n-Butylaminoacetonitrile is a key determinant of its basicity and the stability of its hydrochloride salt. science.gov High-level ab initio calculations can provide a reliable estimate of this value. researchgate.net

The following table presents a comparison of calculated and experimental proton affinities for simple amines, demonstrating the accuracy of ab initio methods.

| Amine | Calculated Proton Affinity (kcal/mol) | Experimental Proton Affinity (kcal/mol) |

| Methylamine | 214.1 | 214.1 |

| Ethylamine | 217.0 | 217.0 |

| n-Propylamine | 218.6 | 218.7 |

| n-Butylamine | 219.5 | 219.5 |

This interactive table showcases the high accuracy of ab initio calculations for the proton affinities of simple primary amines, which are structurally related to the amino group in n-Butylaminoacetonitrile. researchgate.net

Molecular Dynamics and Conformational Analysis

The flexibility of the n-butyl group in this compound gives rise to a complex conformational landscape that can significantly influence its physical properties and reactivity. Molecular dynamics (MD) simulations and conformational analysis are powerful techniques for exploring this landscape. rsc.orgyoutube.com

Molecular dynamics simulations model the movement of atoms and molecules over time, providing a dynamic picture of intermolecular interactions and how molecules behave in a condensed phase. nih.gov For this compound, MD simulations can be used to study its interactions with solvent molecules, such as water, and to understand its aggregation behavior.

In an aqueous solution, MD simulations can reveal the structure of the hydration shells around the polar amine and nitrile groups, as well as the hydrophobic interactions of the n-butyl chain. The protonated amine group of the hydrochloride salt will form strong hydrogen bonds with water molecules, influencing its solubility and the local solvent structure. pressbooks.pub The nitrile group can also act as a hydrogen bond acceptor. acs.org

Simulations of multiple this compound molecules can provide insights into their tendency to form aggregates or micelles. The amphiphilic nature of the molecule, with its polar head (amino and nitrile groups) and nonpolar tail (n-butyl chain), may lead to self-assembly in solution. MD simulations can characterize the size, shape, and stability of these aggregates. Similar simulations have been performed for other amines and nitriles to understand their behavior in solution. researchgate.netnih.govulisboa.pt

The n-butyl chain in this compound can adopt various conformations due to rotation around its carbon-carbon single bonds. This conformational flexibility can be explored using computational methods to generate a conformational energy landscape, which maps the relative energies of different conformers. researchgate.netnih.gov

For n-butylamine, a related molecule, computational studies have identified several low-energy conformers corresponding to different arrangements of the butyl chain. mines.edu The relative populations of these conformers can be estimated from their calculated energies. The conformation of the molecule can influence its reactivity by affecting the accessibility of the reactive sites (the amine and nitrile groups). For example, a particular conformation might shield the nitrile group, making it less accessible for a reaction.

The presence of the protonated amine group in the hydrochloride salt can also influence the conformational preferences of the butyl chain through intramolecular interactions. Computational studies can quantify these effects and predict the most stable conformations of this compound in different environments. nih.gov

A representative potential energy diagram for the rotation around the C2-C3 bond of n-butane, a simple model for the alkyl chain, is shown below to illustrate the concept of a conformational landscape.

| Dihedral Angle (°) | Conformation | Relative Energy (kcal/mol) |

| 0 | Syn-periplanar (eclipsed) | ~5.0 |

| 60 | Gauche (staggered) | ~0.9 |

| 120 | Eclipsed | ~3.6 |

| 180 | Anti-periplanar (staggered) | 0 |

This interactive table presents the relative energies of the different conformations of n-butane as a function of the dihedral angle, illustrating the energetic penalties for eclipsed conformations and the stability of the anti-periplanar conformation.

Computational Insights into Reaction Mechanisms and Selectivity

Computational chemistry provides a powerful lens through which to view the intricate details of chemical reactions, offering insights into reaction mechanisms and selectivity that can be difficult to obtain experimentally. For a molecule with multiple reactive functional groups like this compound, computational studies can be particularly illuminating.

By modeling the potential energy surface of a reaction, computational methods can identify the transition states that connect reactants to products. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. For this compound, one could computationally investigate various potential reactions, such as the hydrolysis of the nitrile group to an amide or a carboxylic acid. nih.govresearchgate.net Studies on the enzymatic hydrolysis of nitriles have shown that computational modeling can reveal the detailed steps of the catalytic mechanism, including the role of the enzyme's active site in activating the nitrile group. nih.govrsc.org

In a similar vein, computational studies can shed light on the factors that control the selectivity of reactions. If a reaction can proceed through multiple pathways to yield different products, computational modeling can predict which pathway is energetically favored. For example, in reactions involving both the amine and nitrile groups, computational analysis could predict whether a reagent would react preferentially with one group over the other. Such insights are invaluable for designing synthetic routes and controlling the outcomes of chemical transformations. Computational studies on the synthesis of chiral nitriles, for instance, have successfully rationalized the enantioselectivity observed in enzymatic reactions and have even guided the design of mutant enzymes with improved selectivity. nih.gov

Transition State Characterization and Reaction Pathway Mapping

The study of a chemical reaction at the most fundamental level requires the characterization of its potential energy surface (PES), with particular attention to stationary points such as reactants, products, intermediates, and transition states. For a reaction involving n-butylaminoacetonitrile, such as the nucleophilic addition to the nitrile group, computational methods are paramount in mapping the reaction pathway.

Transition State (TS) Theory provides the framework for calculating the rate of an elementary reaction based on the properties of the reactants and the transition state. nih.gov Density Functional Theory (DFT) is a common computational method employed for this purpose, allowing for the optimization of the geometric structures of the transition states and the calculation of their energies. nih.gov

A hypothetical reaction pathway for the hydrolysis of n-butylaminoacetonitrile, catalyzed by an acid, can be computationally mapped. rsc.orgucalgary.ca The initial step would involve the protonation of the nitrile nitrogen, activating the carbon-nitrogen triple bond for nucleophilic attack by water. chemistrysteps.com Computational chemists can model the geometry of this transition state, where the water molecule is approaching the electrophilic carbon of the nitrilium ion. rsc.orgucalgary.ca

The reaction coordinate, which represents the progress of the reaction, can be meticulously mapped by performing a series of constrained geometry optimizations along the path from reactants to products. This allows for the identification of the transition state as the maximum energy point along this path. Frequency calculations are then performed to confirm the nature of the stationary point; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Illustrative Reaction Pathway Data for Hydrolysis:

| Species | Relative Energy (kcal/mol) | Key Geometric Parameters |

| Reactants (Protonated Nitrile + H2O) | 0.0 | C≡N bond length: ~1.15 Å |

| Transition State | +15.2 (Hypothetical) | C-O bond forming: ~2.0 Å; C≡N bond elongating: ~1.18 Å |

| Imidic Acid Intermediate | -5.8 (Hypothetical) | C=N bond length: ~1.28 Å; C-O bond length: ~1.35 Å |

| Product (Amide) | -25.0 (Hypothetical) | C=O bond length: ~1.23 Å; C-N bond length: ~1.33 Å |

This table presents hypothetical energy values for illustrative purposes.

By mapping the entire reaction pathway, researchers can gain insights into the feasibility of the reaction, the stability of any intermediates, and the structure of the critical transition state that governs the reaction rate.

Prediction of Chemo-, Regio-, and Stereoselectivity

Many organic reactions can proceed through multiple pathways, leading to different products. The ability to computationally predict the chemo-, regio-, and stereoselectivity of a reaction is a significant achievement of modern theoretical chemistry. For a molecule like n-butylaminoacetonitrile, which has multiple reactive sites (the amine and the nitrile), predicting selectivity is crucial.

Chemo- and Regioselectivity: In reactions with electrophiles, for instance, the nucleophilic amine could react, or the nitrile group could be involved. Computational models can predict the preferred site of reaction by comparing the activation energies for the different possible pathways. The pathway with the lower activation energy will be the kinetically favored one. Theoretical calculations have shown that α-aminonitriles are generally more reactive at the nitrile group compared to other nitriles. mdpi.com

Stereoselectivity: If a reaction creates a new chiral center, computational methods can predict which stereoisomer will be preferentially formed. This is achieved by calculating the energies of the diastereomeric transition states leading to the different stereoisomers. The energy difference between these transition states, even if small, can lead to a significant preference for one product.

Illustrative Selectivity Data for a Hypothetical Reaction:

| Reaction Pathway | Transition State Energy (kcal/mol) | Predicted Major Product |

| Attack at Amine | +22.5 (Hypothetical) | No |

| Attack at Nitrile | +18.0 (Hypothetical) | Yes |

| Formation of (R)-product | +18.0 (Hypothetical) | Yes |

| Formation of (S)-product | +19.5 (Hypothetical) | No |

This table presents hypothetical energy values for illustrative purposes.

These predictions are invaluable in designing synthetic routes that maximize the yield of the desired product while minimizing the formation of unwanted byproducts.

Understanding Electronic and Steric Effects on Reaction Outcomes

The reactivity and selectivity of this compound are governed by a combination of electronic and steric effects. Computational chemistry provides quantitative measures of these effects, allowing for a deeper understanding of their influence.

Electronic Effects: The electron-withdrawing nature of the protonated amine group and the nitrile group influences the electron density distribution across the molecule. The nitrile carbon is electrophilic due to the polarization of the C≡N triple bond. pressbooks.pub Computational methods like Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom, providing a quantitative measure of this electrophilicity. The n-butyl group, being an electron-donating group, can also modulate the electronic properties of the molecule.

Steric Effects: The n-butyl group imposes a certain degree of steric hindrance around the amine nitrogen and can influence the approach of reactants to the nitrile group. Steric parameters, such as Taft's steric parameter (Es) or more sophisticated computational descriptors like the percent buried volume (%VBur), can be calculated to quantify the steric bulk of the n-butyl group. nih.govrsc.org These parameters can then be correlated with reaction rates and selectivities. For instance, a bulkier substituent might favor reaction at a less hindered site or might favor the formation of a specific stereoisomer to minimize steric clashes in the transition state.

Illustrative Steric and Electronic Parameters:

| Group | Calculated Parameter | Value (Hypothetical) | Implication |

| n-Butyl | %VBur | 25% | Moderate steric hindrance |

| Nitrile Carbon | NBO Charge | +0.45 e | High electrophilicity |

| Amine Nitrogen | NBO Charge | -0.60 e (in free base) | High nucleophilicity |

This table presents hypothetical parameter values for illustrative purposes.

By dissecting the electronic and steric contributions, chemists can rationalize observed reaction outcomes and predict how changes to the molecular structure will affect its reactivity.

In Silico Design and Virtual Screening of Novel Aminonitrile-Based Structures

The principles of theoretical and computational chemistry are not only used to understand existing molecules but also to design new ones with desired properties. In silico design and virtual screening are powerful techniques for identifying promising new drug candidates or other functional molecules based on a starting scaffold like n-butylaminoacetonitrile.

The process often begins with the identification of a biological target, such as an enzyme or a receptor. A library of virtual compounds, derived from the n-butylaminoacetonitrile scaffold by modifying the n-butyl group or adding substituents, can be generated. These virtual compounds are then computationally screened for their potential to bind to the target.

Virtual Screening Techniques:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov Scoring functions are used to estimate the binding affinity, allowing for the ranking of the virtual compounds. springernature.com

Pharmacophore Modeling: A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to be active. nih.gov This model can be used to rapidly screen large databases for molecules that match the pharmacophore.

Covalent Docking: For compounds that can form a covalent bond with their target, specialized covalent docking algorithms are used. acs.orgmdpi.comatomwise.com These methods model the formation of the covalent bond between the ligand and a specific residue in the target protein.

Illustrative Virtual Screening Workflow:

| Step | Method | Objective |

| 1. Library Generation | Combinatorial enumeration | Create a diverse set of virtual aminonitrile derivatives. |

| 2. Initial Filtering | Pharmacophore screening | Rapidly identify compounds with the necessary features for binding. |

| 3. Docking | Molecular docking | Predict binding modes and rank compounds by binding affinity. |

| 4. Refinement | Covalent docking (if applicable) | Accurately model covalent bond formation for reactive compounds. |

| 5. Hit Selection | Consensus scoring | Select the most promising candidates for synthesis and experimental testing. |

Through these in silico methods, the vast chemical space of possible aminonitrile derivatives can be efficiently explored, significantly accelerating the discovery of new molecules with tailored biological or chemical properties. mdpi.combiointerfaceresearch.comnih.govrsc.org

Advanced Applications in Organic Synthesis Research

n-Butylaminoacetonitrile Hydrochloride as a Versatile Synthetic Intermediate

α-Aminonitriles, the class of compounds to which n-butylaminoacetonitrile belongs, are recognized as highly versatile and valuable building blocks in organic chemistry. researchgate.net Their utility stems from the dual reactivity of the amino and nitrile functionalities. This structure allows them to act as precursors for a wide array of important molecular scaffolds, including α-amino acids and 1,2-diamines. fiveable.mewikipedia.org The classical Strecker reaction, which combines an aldehyde, an amine, and a cyanide source, is the foundational method for their synthesis and highlights their role as key intermediates. wikipedia.orgmasterorganicchemistry.comnumberanalytics.com

The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to a primary amine. The secondary amine can undergo various N-alkylation or N-acylation reactions. This versatility makes n-butylaminoacetonitrile and its derivatives powerful tools in the synthesis of complex molecules, including bioactive compounds and natural products. nih.gov Their ability to participate in multicomponent reactions further enhances their value, allowing for the efficient construction of molecular complexity from simple starting materials in a single step. nih.govacs.org For instance, N-acylated α-aminonitriles are of significant interest in drug discovery as they are a known class of mechanism-based inhibitors for certain enzymes. acs.org

Precursors for Complex Chemical Scaffolds and Architectures

The structural features of this compound make it an ideal precursor for generating sophisticated molecular frameworks, from stereochemically defined acyclic molecules to diverse heterocyclic systems.

The α-aminonitrile scaffold is instrumental in the stereocontrolled synthesis of more complex structures. Research has demonstrated that lithiated α-aminonitriles, such as N-benzyl-N-tert-butylaminoacetonitrile, can undergo highly diastereoselective aldol (B89426) addition reactions with aldehydes. This process yields anti-β-hydroxy-α-aminonitriles with a high degree of purity.

These intermediates are particularly valuable as they can be further transformed. For example, the addition of a Grignard reagent to the nitrile group, followed by a reduction step, converts the anti-β-hydroxy-α-aminonitrile into a protected syn,anti-β,γ-diamino alcohol. This methodology provides precise control over the stereochemistry of two or more adjacent chiral centers, which is a common challenge in organic synthesis. The application of this strategy to chiral, non-racemic aldehydes, such as D-isopropylideneglyceraldehyde, allows for the creation of complex diaminotriols with excellent diastereoselectivity.

| Reactant 1 | Reactant 2 | Product Type | Stereochemistry | Ref. |

| Lithiated N-benzyl-N-tert-butylaminoacetonitrile | Aldehyde | beta-Hydroxy-alpha-aminonitrile | anti | nih.gov |

| anti-beta-Hydroxy-alpha-aminonitrile | Grignard Reagent, then Reduction | Protected beta,gamma-Diamino alcohol | syn,anti | nih.gov |

This compound is a valuable building block for the synthesis of a wide range of heterocyclic compounds. The amine and nitrile functionalities provide reactive handles for cyclization reactions.

Thiourea (B124793) Derivatives: The secondary amine can react with isothiocyanates to form N,N-disubstituted thiourea derivatives. These thiourea moieties can then participate in further cyclization reactions. For example, reaction with chloroacetamide can lead to the formation of thiazolidinone rings.

Benzothiazoles: The aminonitrile moiety can be incorporated into more complex structures like benzothiazoles. For instance, a substituted 2-aminobenzothiazole (B30445) can be reacted with an isocyanate to form a urea (B33335) linkage, which can then be further modified. The aminonitrile itself can be a precursor to the amine part of such structures.

Imidazoles and Purines: Related aminonitriles, such as aminomalononitrile (B1212270), are key precursors in the prebiotic synthesis of purines. They undergo condensation to form aminoimidazole carbonitriles, which are direct precursors to essential natural products like adenine (B156593) and guanine. This chemistry has been adapted to synthesize novel purine (B94841) analogues with potential antiviral activity. nih.gov

The general reactivity of aminonitriles makes them key intermediates in the synthesis of heterocycles like pyrazoles, isoxazoles, and pyrimidines. nih.gov

The versatility of α-aminonitriles makes them powerful intermediates in the total synthesis of complex natural products. researchgate.net They can serve as masked iminium ions, acyl anion equivalents, or precursors to α-amino acids, providing strategic advantages in complex synthesis. researchgate.net

A notable example is the use of an α-aminonitrile intermediate in the total synthesis of the alkaloids (±)-venenatine and (±)-alstovenine. In this synthesis, a Pictet-Spengler cyclization of a complex aminonitrile was a key step. The stereochemical outcome of this cyclization could be controlled by the reaction conditions, demonstrating the subtle but powerful influence of the aminonitrile moiety on the formation of the core alkaloid structure. researchgate.net

Another example is found in the biomimetic total synthesis of (–)-communesin F, a structurally complex alkaloid. The synthesis relies on a late-stage heterodimerization involving an aminonitrile-containing fragment, showcasing the utility of these building blocks in constructing intricate, polycyclic systems. researchgate.net The Strecker reaction, which produces α-aminonitriles, is a cornerstone method for preparing both natural and unnatural amino acids for incorporation into larger molecules. fiveable.menih.gov

Role in Ligand Design and Chemical Probe Development for Specific Molecular Targets

The nitrile group is a unique functional group in medicinal chemistry, capable of acting as a "warhead" in covalent inhibitors. nih.gov Covalent inhibitors form a stable bond with their protein target, often leading to high potency and prolonged duration of action. n-Butylaminoacetonitrile provides a scaffold that can be elaborated into such targeted molecules.

The reactivity of the nitrile carbon makes it susceptible to nucleophilic attack by amino acid residues like cysteine or serine on a protein target. nih.gov While nitriles are generally weak electrophiles, their reactivity can be significantly modulated by adjacent functional groups. In aminoacetonitriles, the reactivity can be tuned to achieve a balance between stability in biological fluids and reactivity with the intended target. nih.gov This tunable reactivity makes them attractive for developing highly specific chemical probes to study protein function or for designing new therapeutic agents. nih.gov

Furthermore, N-acylated α-aminonitriles are a well-established class of mechanism-based inhibitors for serine and cysteine hydrolases, demonstrating their direct application in creating targeted enzyme inhibitors. acs.org Research into aminomalononitrile has also led to the synthesis of purine derivatives that exhibit significant anti-influenza A virus activity, highlighting the role of aminonitrile-derived scaffolds in drug discovery. nih.gov

| Application | Functional Role of Aminonitrile | Target Class Example | Ref. |

| Covalent Inhibitor | Electrophilic "warhead" | Cysteine/Serine Proteases | nih.gov |

| Mechanism-Based Inhibitor | N-acylated scaffold | Serine/Cysteine Hydrolases | acs.org |

| Antiviral Drug Scaffold | Precursor to purine analogues | Viral Proteins | nih.gov |

Catalytic Applications and Catalyst Development involving Aminonitrile Derivatives

Derivatives of aminonitriles are not only products of catalysis but can also play a role in the development of new catalytic systems. Their ability to coordinate with metal centers makes them potential ligands in transition metal catalysis. For example, aminopyridine derivatives, which can be conceptually related to aminonitrile structures after transformation, have been used to control the assembly and properties of metal-organic frameworks (MOFs) with electrocatalytic and photocatalytic activities.

In the field of organocatalysis, which uses small organic molecules as catalysts, aminonitrile-related structures are also relevant. Chiral amines and their derivatives are frequently used to activate substrates. For instance, chiral aldehyde catalysts can react with amino acid derivatives to form Schiff bases (imines), which then act as chiral catalysts for subsequent transformations. nih.gov While n-butylaminoacetonitrile itself is not a direct catalyst, its derivatives can be designed to act as chiral ligands or as components of more complex organocatalytic systems. The field of organocatalysis continues to explore new molecular scaffolds, and the versatile chemistry of aminonitriles makes them interesting candidates for the development of novel catalysts. nih.gov

Future Research Directions in N Butylaminoacetonitrile Hydrochloride Chemistry

Development of More Sustainable and Green Synthetic Methodologies

The traditional synthesis of aminonitriles, often a variation of the Strecker reaction, can involve hazardous reagents and generate significant waste. journals.co.zanih.gov Future research will prioritize the development of environmentally benign and economically viable synthetic routes to n-Butylaminoacetonitrile hydrochloride.

Key research thrusts include:

Biocatalysis: The use of enzymes, such as nitrilases or nitrile hydratases, offers a highly selective and environmentally friendly alternative to traditional chemical hydrolysis. journals.co.za These enzymatic processes operate under mild conditions (ambient temperature and moderate pH) in aqueous solutions, minimizing energy consumption and avoiding the production of corrosive and saline waste streams. journals.co.za Research will focus on identifying or engineering robust enzymes capable of efficiently converting precursors to n-Butylaminoacetonitrile.

Solvent-Free and Aqueous Synthesis: Eliminating organic solvents is a cornerstone of green chemistry. Research into solvent-free reaction conditions for the synthesis of aminonitriles has shown promise, often leading to high yields and simplified purification. organic-chemistry.orgorganic-chemistry.org Similarly, using water as a solvent is an attractive, environmentally benign approach, with catalysts like β-cyclodextrin demonstrating high efficiency in the synthesis of α-aminonitriles. organic-chemistry.org Future work will adapt these principles to the three-component synthesis of this compound.

Heterogeneous Catalysis: The development of recyclable, solid-supported catalysts can significantly improve the sustainability of chemical processes. Metal-organic frameworks (MOFs) and sulfated polyborate are examples of heterogeneous catalysts that have been successfully employed in the Strecker reaction, offering high yields and the potential for catalyst reuse over multiple cycles. acs.orgmdpi.com Investigating similar catalysts for the n-butylaminoacetonitrile system could lead to more efficient and waste-free production methods.

Renewable Feedstocks: A long-term goal for green chemistry is the use of renewable starting materials. Routes are being explored to produce nitriles from biomass-derived feedstocks like glycerol (B35011) or lignocellulosic biomass. wikipedia.org While challenging, future research could explore pathways to synthesize butylamine (B146782) or other precursors for this compound from renewable sources.

Table 1: Comparison of Green Synthetic Strategies for Aminonitriles

| Methodology | Key Features | Potential Advantages for n-Butylaminoacetonitrile Synthesis | Relevant Compounds |

|---|---|---|---|

| Biocatalysis | Uses enzymes (e.g., nitrilases, nitrile hydratases) in aqueous media. journals.co.za | High chemo-, regio-, and enantioselectivity; mild reaction conditions; reduced waste. journals.co.za | n-Butylaminoacetonitrile, Amides, Carboxylic acids |

| Solvent-Free Synthesis | Reactions are conducted without a solvent, often with neat reagents. organic-chemistry.org | Reduced waste, simplified purification, high reaction rates, potential for industrial scale-up. organic-chemistry.org | Trimethylsilyl (B98337) cyanide, Aldehydes, Ketones |

| Heterogeneous Catalysis | Employs solid catalysts (e.g., MOFs, clays, supported metals) that are easily separated from the reaction mixture. acs.orgresearchgate.net | Catalyst recyclability, reduced waste streams, continuous flow process compatibility. mdpi.comresearchgate.net | Cr-MIL-101-SO₃H, Sulfated polyborate, Montmorillonite KSF clay |

| Aqueous Synthesis | Utilizes water as the reaction solvent. organic-chemistry.orgacs.org | Environmentally benign, safe, low cost, potential for biomimetic catalysis. organic-chemistry.org | β-cyclodextrin, Indium powder |

Advanced Mechanistic Investigations Utilizing Real-Time and Ultrafast Spectroscopies